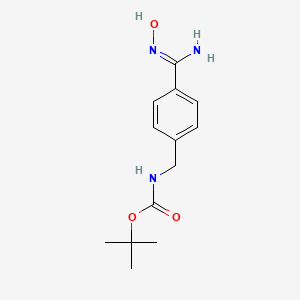

tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate

Description

Properties

Molecular Formula |

C13H19N3O3 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

tert-butyl N-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17) |

InChI Key |

QDVBCHJDHLYNCR-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N/O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Amidoxime Formation from Nitrile

Reagents/Conditions :

- Hydroxylamine hydrochloride (NH₂OH·HCl)

- Triethylamine (Et₃N)

- Solvent: DMSO or ethanol

- Temperature: Room temperature (RT) to reflux

Procedure :

- Step 1 : Dissolve 4-cyanobenzylamine in DMSO or ethanol.

- Step 2 : Add hydroxylamine hydrochloride and triethylamine.

- Step 3 : Stir at RT for 1–2 hours (or reflux for 1 hour in ethanol).

- Step 4 : Isolate the product via filtration or solvent evaporation.

Yield : ~80–93% (extrapolated from analogous reactions).

Mechanism :

The cyano group undergoes nucleophilic attack by hydroxylamine, forming an intermediate imidate, which is protonated to yield the amidoxime. Triethylamine neutralizes HCl byproducts.

Method 2: Alternative Base Systems

Reagents/Conditions :

- Hydroxylamine hydrochloride (NH₂OH·HCl)

- Sodium acetate (NaOAc)

- Solvent: Dichloromethane (DCM) or THF

- Temperature: 25–40°C

Procedure :

- Step 1 : Dissolve 4-cyanobenzylcarbamate in DCM or THF.

- Step 2 : Add NH₂OH·HCl and NaOAc.

- Step 3 : Stir at 25–40°C for 1–2 hours.

- Step 4 : Wash with water, dry, and isolate.

Yield : ~70% (reported for similar nitrile-to-amidoxime conversions).

Advantages :

- Milder conditions compared to reflux.

- Improved stability in less polar solvents.

Method 3: Catalytic Approaches

Reagents/Conditions :

- Hydroxylamine hydrochloride (NH₂OH·HCl)

- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

- Solvent: Water/organic phase (e.g., toluene:EtOH)

- Temperature: 80°C

Procedure :

- Step 1 : Dissolve 4-cyanobenzylcarbamate in toluene/ethanol.

- Step 2 : Add NH₂OH·HCl and tetrabutylammonium bromide.

- Step 3 : Stir at 80°C for 4–6 hours.

- Step 4 : Extract and purify.

Yield : ~93% (reported for analogous Suzuki-Miyaura couplings).

Critical Data Tables

Table 1: Reaction Conditions for Amidoxime Formation

Table 2: Characterization Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₃ | |

| Molecular Weight | 265.31 g/mol | |

| ¹H NMR (CDCl₃) | δ 7.18 (d, J = 6.9 Hz, 2H), δ 1.55 (s, 9H) | |

| MS (M+Na)⁺ | 288.11 |

Key Research Findings

Solvent Effects

Base Optimization

- Triethylamine : Neutralizes HCl efficiently, maintaining pH ~8–9 for optimal amidoxime formation.

- Sodium Acetate : Mild base, prevents decomposition of Boc groups in carbamates.

Challenges and Innovations

Limitations

- Nitrile Precursor Availability : Synthesis of 4-cyanobenzylamine remains a bottleneck.

- Stereochemical Control : Amidoxime formation may yield mixtures of E/Z isomers, requiring chromatographic separation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzylcarbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

General Reaction Conditions:

- Reagents : Hydroxylamine hydrochloride, triethylamine

- Solvent : Tetrahydrofuran

- Temperature : 75°C

- Duration : 15 hours

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its structural features allow for modifications that can lead to the development of new compounds with desired properties.

Medicinal Chemistry

tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of enzyme inhibition and receptor modulation.

Biochemical Studies

The compound is utilized in studies of biochemical pathways and enzyme interactions. It can act as a probe to investigate the mechanisms of action of enzymes and other proteins, aiding in the understanding of metabolic processes.

Antimicrobial Research

Research indicates that derivatives of this compound may exhibit antimicrobial activity, making it a subject of interest for developing new antibacterial agents.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Enzyme Inhibition by tert-Butyl Derivatives | Investigated the inhibitory effects on specific enzymes | Found that the compound effectively inhibited enzyme activity at certain concentrations, suggesting potential therapeutic applications. |

| Synthesis and Characterization of Carbamate Derivatives | Explored various synthetic routes to obtain related compounds | Demonstrated that modifications to the tert-butyl group enhance solubility and biological activity. |

| Antimicrobial Activity of Carbamate Compounds | Assessed the antibacterial properties against common pathogens | Showed promising results, indicating that certain derivatives could be developed into effective antibiotics. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the functional group at the para position of the benzylcarbamate core. Key examples include:

| Compound Name | CAS No. | Substituent | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| tert-Butyl 4-formylbenzylcarbamate | 156866-52-3 | -CHO (aldehyde) | 1.00 | Intermediate for Schiff base synthesis |

| tert-Butyl 4-carbamoylbenzylcarbamate | 871721-44-7 | -CONH₂ (carbamoyl) | 0.96 | Precursor for urea derivatives |

| tert-Butyl 4-(aminomethyl)benzylcarbamate HCl | 914465-97-7 | -CH₂NH₂·HCl (aminomethyl) | 1.00 | Building block for peptide coupling |

| tert-Butyl 4-(bromomethyl)benzylcarbamate | N/A | -CH₂Br (bromomethyl) | N/A | Alkylating agent in SN2 reactions |

| tert-Butyl 2-(N'-hydroxycarbamimidoyl)acetate | 218278-67-2 | -C(=N-OH)-NH₂ on acetate | N/A | Chelating agent for metal coordination |

Notes:

- The aldehyde (156866-52-3) and carbamoyl (871721-44-7) derivatives exhibit high structural similarity but distinct reactivity: aldehydes participate in condensation reactions, while carbamoyls are inert under basic conditions .

- The aminomethyl analog (914465-97-7) is protonated at physiological pH, enhancing water solubility and enabling ionic interactions in drug design .

Biological Activity

tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C13H18N4O3

- Molecular Weight: 278.31 g/mol

- IUPAC Name: this compound

- CAS Number: 10406-25-4

Synthesis

The synthesis of this compound typically involves the reaction of hydroxylamine with a suitable precursor. A common method includes:

- Dissolving hydroxylamine hydrochloride in DMSO.

- Adding triethylamine and stirring at room temperature.

- Introducing the appropriate carbamate under heating conditions.

- Extracting the product using organic solvents and purifying it.

The yield from this method can reach up to 99% under optimized conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition at low concentrations.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes: The compound acts as an inhibitor of certain proteases involved in cancer cell survival.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress within cells, leading to apoptosis.

- Modulation of Signaling Pathways: The compound influences pathways related to cell survival and proliferation, such as the MAPK/ERK pathway.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound against MCF-7 breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antimicrobial activity that warrants further investigation for potential therapeutic applications.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving carbamate formation and hydroxamidation. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Purification is critical and can be achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Evidence from HDAC inhibitor synthesis (e.g., tert-butyl 4-(aminomethyl)benzylcarbamate conversion) highlights the use of intermediates with ≥95% purity, verified by HPLC and ¹H NMR .

Q. Which analytical techniques are most effective for characterizing tert-butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm structural integrity and monitor reaction progress (e.g., tert-butyl group protons at δ ~1.4 ppm ).

- Mass Spectrometry (APCI+/ESI+) : For molecular ion verification (e.g., m/z 223.0 [M+H]⁺ observed in HDAC intermediate synthesis ).

- HPLC : To assess purity (>95% recommended for biological studies).

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture, as tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence stereochemical outcomes in multi-step syntheses?

- Methodological Answer : The tert-butyl carbamate acts as a protecting group for amines, enabling regioselective reactions. For example, in enantioselective syntheses, iodolactamization of tert-butyl carbamate intermediates preserves stereochemistry, as demonstrated in CCR2 antagonist development . Computational modeling (e.g., DFT) can predict steric effects during key steps like cyclization .

Q. What strategies mitigate side reactions during deprotection of the tert-butyl carbamate group?

- Methodological Answer : Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, but side reactions (e.g., oxazolidinone formation) may occur. Optimization involves:

- Temperature Control : 0–25°C to minimize carbocation rearrangements.

- Scavengers : Adding triisopropylsilane (TIS) to quench reactive intermediates .

- Monitoring : Real-time LC-MS to detect byproducts.

Q. How is this compound utilized in the synthesis of histone deacetylase (HDAC) inhibitors?

- Methodological Answer : The hydroxamimidoyl moiety serves as a zinc-binding group in HDAC inhibitors. In one protocol, tert-butyl 4-(aminomethyl)benzylcarbamate (intermediate 22 ) is converted to a hydroxamate derivative (compound 23 ) via hydroxamidation, achieving 93% yield over two steps. Biological testing requires IC₅₀ validation using enzymatic assays (e.g., HDAC1/2 isoform selectivity) .

Q. What computational tools are recommended for predicting reactivity and interaction profiles of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.